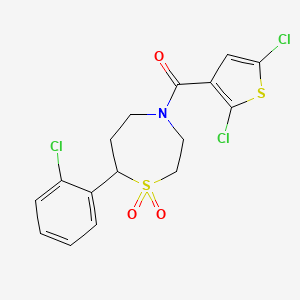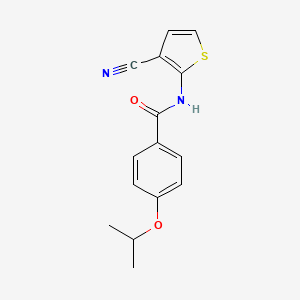
3-(3,5-dimethyl-1H-pyrazol-1-yl)butanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-dimethyl-1H-pyrazol-1-yl)butanenitrile is an organic compound with the CAS Number: 1006485-71-7 . It has a molecular weight of 163.22 and is typically stored at room temperature . It is a powder in its physical form .
Synthesis Analysis
The synthesis of this compound and similar compounds has been a subject of research. For instance, one study demonstrated the synthesis of pyrazole-based ligands and evaluated their catalytic properties . Another study discussed novel reactions of 1-cyanoacetyl-3,5-dimethylpyrazole .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13N3/c1-7-6-9(3)12(11-7)8(2)4-5-10/h6,8H,4H2,1-3H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 163.22 and its InChI Code is 1S/C9H13N3/c1-7-6-9(3)12(11-7)8(2)4-5-10/h6,8H,4H2,1-3H3 .Aplicaciones Científicas De Investigación
Complex Formation in Coordination Chemistry
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanal oxime and its complex formation with PdCl2 is a significant area of study. This compound has shown the ability to coordinate with PdCl2 through nitrogen atoms in the pyrazole and imine groups. The resulting [PdCl2(L)] complex demonstrates notable thermal stability up to moderate temperatures, decomposing around 200-210°C. Such complexes have potential applications in various fields, including material science and catalysis (Khachatryan et al., 2017).
Anticancer Activity
The compound has been used as a starting material in synthesizing new heterocyclic compounds with potential anticancer activity. These derivatives, such as thiazole and oxathiepine-6-carbonitriles, have been studied for their structural properties and potential efficacy against cancer (Metwally, Abdelrazek, & Eldaly, 2016).
Cytotoxic Properties
Research on tridentate bipyrazolic compounds derived from 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanenitrile has shown significant cytotoxic activity against certain tumor cell lines. This suggests its potential utility in developing new therapeutic agents (Kodadi et al., 2007).
Corrosion Inhibition
Pyrazole ligands derived from this compound have been investigated for their efficacy as corrosion inhibitors. Studies indicate that these ligands and their metal complexes can significantly inhibit steel corrosion in acidic environments, highlighting their potential application in material protection and industrial processes (Masoumi, Sadr, & Soltani, 2020).
Synthesis of Metallomacrocyclic Complexes
The compound has been involved in synthesizing metallomacrocyclic palladium(II) complexes. These complexes, characterized by various methods including diffusion NMR, have potential applications in materials science and coordination chemistry (Guerrero et al., 2008).
Mecanismo De Acción
Target of Action
The primary target of the compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanenitrile is the αvβ6 integrin . This integrin plays a crucial role in cell adhesion and signal transduction processes .
Mode of Action
This compound interacts with the αvβ6 integrin, exhibiting high affinity and selectivity . This interaction results in the inhibition of the integrin’s function, thereby affecting cellular processes such as cell adhesion and signal transduction .
Biochemical Pathways
The interaction of this compound with the αvβ6 integrin affects the integrin-mediated signaling pathways
Pharmacokinetics
This compound has been found to have very high solubility in saline at pH 7, which is beneficial for its bioavailability . It also has a long dissociation half-life of 7 hours, and its pharmacokinetic properties are commensurate with inhaled dosing by nebulization .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of αvβ6 integrin function . This can lead to alterations in cell adhesion and signal transduction processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its high solubility in saline at pH 7 suggests that it may be more effective in neutral or slightly alkaline environments . Additionally, its thermal stability makes it useful in stability tests involving coordination compounds .
Análisis Bioquímico
Biochemical Properties
It is known that it can be used to study the complex formation of oximes with metals . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in metal ion homeostasis and transport.
Molecular Mechanism
It is known to be a ligand, suggesting that it may bind to certain biomolecules and influence their activity
Temporal Effects in Laboratory Settings
3-(3,5-dimethyl-1H-pyrazol-1-yl)butanenitrile is known to display thermal stability, which makes it useful in stability tests involving coordination compounds
Propiedades
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)butanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-7-6-9(3)12(11-7)8(2)4-5-10/h6,8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOIALSJQHIPFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)CC#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B2592603.png)
![N-(3-Chloro-4-methoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-EN-1-YL}acetamide](/img/structure/B2592604.png)
![8,10-dimethyl-N-phenyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2592606.png)

![1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(1-pyridin-2-ylethyl)piperidine-3-carboxamide](/img/structure/B2592608.png)
![4-(2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2592610.png)


![2-({[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol](/img/structure/B2592616.png)

![N-(3-fluoro-4-methylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2592618.png)
![N-(3-(dimethylamino)propyl)-2,6-difluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2592620.png)
